Tetrafluoroboric acid

Description

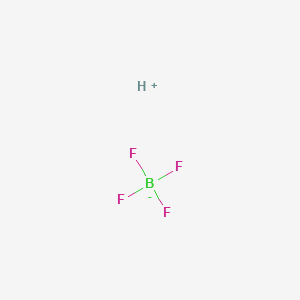

Structure

2D Structure

Properties

IUPAC Name |

hydron;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4/c2-1(3,4)5/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGCEQLVLXJUCC-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[B-](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HBF4, BF4H | |

| Record name | FLUOROBORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029739 | |

| Record name | Fluoboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluoroboric acid appears as a colorless odorless poisonous liquid. Corrosive to metals and tissue. It is used in electroplating, metal cleaning and making diazo salts., Liquid, Colorless liquid; [ICSC] Pungent odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | FLUOROBORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrafluoroboric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

130 °C decomposes | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, ethanol | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 1.8 g/cu cm, Relative density (water = 1): 1.4 (50% solution) | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.0 [mmHg] | |

| Record name | Tetrafluoroboric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

16872-11-0 | |

| Record name | FLUOROBORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrafluoroboric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16872-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroboric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016872110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROBORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H429WZ9FBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis Methodologies of Tetrafluoroboric Acid and Its Derivatives

Optimized Production Routes for Tetrafluoroboric Acid

The industrial production of this compound has evolved to enhance efficiency, purity, and sustainability. Key methodologies are centered around the reaction of boron trifluoride with water and subsequent process improvements.

The reaction of boron trifluoride (BF₃) with water is a fundamental method for producing this compound (HBF₄). When boron trifluoride, a pungent, colorless gas, comes into contact with moist air, it forms white fumes. wikipedia.org This reaction proceeds through the formation of an aquo adduct, H₂O-BF₃, which then loses hydrogen fluoride (B91410) (HF). wikipedia.orgbrainly.in The released HF subsequently reacts with more boron trifluoride to yield this compound. wikipedia.orgbrainly.in

A common industrial method for manufacturing BF₃ involves the reaction of boron oxides with hydrogen fluoride, which is typically produced in situ from sulfuric acid and fluorite (CaF₂). wikipedia.org

Significant efforts have been made to develop more efficient and environmentally friendly methods for producing this compound. One patented process describes the preparation of highly concentrated this compound by reacting a solid boron/oxygen compound, such as boric acid, metaboric acid, or boron oxide, directly with hydrogen fluoride-containing gases. google.com This method aims to use starting materials with minimal water content to achieve a high-strength acid. google.com

Another approach focuses on producing aqueous solutions of this compound from colored aqueous effluents containing boron trifluoride hydrate (B1144303) (BF₃·xH₂O). google.com This process involves adding an aqueous solution of hydrofluoric acid to the effluent to convert the BF₃ to HBF₄, followed by the addition of water and boric acid to neutralize any excess HF. google.com The resulting solution is then decolorized using active carbon. google.com To achieve a final concentration of over 49% by weight, the initial hydrofluoric acid solution must have a concentration of at least 70% by weight. google.com

In the pursuit of greener chemistry, researchers have explored halide-free synthesis routes. For instance, the synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]), an ionic liquid, can be achieved through a process where fluoroboric acid is synthesized by reacting hydrogen fluoride with a boric acid solution at 80 °C. imperial.ac.ukresearchgate.net A recent sustainable process for generating fluorine feedstocks involves the use of fluorspar, oxalic acid, and either silicon dioxide or boric acid, which produces an aqueous solution of fluoroboric acid after filtration of calcium oxalate (B1200264). agchemigroup.eu

Synthesis of Tetrafluoroborate Salts and Complexes

Tetrafluoroborate salts and complexes are widely used in organic and inorganic chemistry due to the non-coordinating nature of the tetrafluoroborate anion (BF₄⁻). wikipedia.org

The synthesis of metal tetrafluoroborates can be achieved through various methods, often tailored to the specific metal.

Silver Tetrafluoroborate (AgBF₄) is a versatile reagent in organic and organometallic chemistry. wikipedia.orgarabjchem.org It can be prepared by dissolving silver carbonate in aqueous this compound. wikipedia.org Another route involves the reaction of silver(I) fluoride with boron trifluoride in a nitromethane (B149229) solution. wikipedia.orggoogle.com A high-purity production method reacts silver fluoride with boron trifluoride in the presence of anhydrous hydrofluoric acid, avoiding the use of organic solvents. google.com A one-step procedure at room temperature involves a metathetic reaction between ammonium (B1175870) tetrafluoroborate and silver nitrate (B79036) in acetonitrile, yielding high-purity AgBF₄. tandfonline.com

| Starting Materials | Reagents | Solvent | Product | Reference |

| Silver Carbonate | This compound | Water | Silver Tetrafluoroborate | wikipedia.org |

| Silver(I) Fluoride | Boron Trifluoride | Nitromethane | Silver Tetrafluoroborate | wikipedia.orggoogle.com |

| Ammonium Tetrafluoroborate | Silver Nitrate | Acetonitrile | Silver Tetrafluoroborate | tandfonline.com |

| Silver Fluoride | Boron Trifluoride | Anhydrous Hydrofluoric Acid | Silver Tetrafluoroborate | google.com |

Magnesium Tetrafluoroborate (Mg(BF₄)₂) is utilized in electrochemistry and as a catalyst. ontosight.ai It is typically prepared by reacting magnesium oxide with this compound. bas.bg The resulting product is often the hexahydrate, Mg(BF₄)₂·6H₂O. tandfonline.com Complexes of magnesium tetrafluoroborate with dicarboxylic acid hydrazides have also been synthesized. tandfonline.com

| Starting Materials | Reagents | Product | Reference |

| Magnesium Oxide | This compound | Magnesium Tetrafluoroborate | bas.bg |

Indium Tetrafluoroborate (In(BF₄)₃) is of interest in materials science and catalysis. ontosight.ai Its synthesis generally involves the reaction of indium(III) salts, such as indium(III) chloride, with this compound or its salts. ontosight.ai

| Starting Materials | Reagents | Product | Reference |

| Indium(III) Salts | This compound/Salts | Indium Tetrafluoroborate | ontosight.ai |

Other transition and heavy metal fluoroborates are produced by adding the respective metal salts to a mixture of boric acid and hydrofluoric acid. wikipedia.org Electrolysis of metals like tin, lead, copper, and nickel in a solution containing HBF₄ is another method of preparation. wikipedia.org

The tetrafluoroborate anion is frequently used to stabilize cationic organometallic complexes and organic salts.

Organometallic Tetrafluoroborates: The synthesis of organometallic tetrafluoroborates often involves the use of silver tetrafluoroborate to abstract halide ligands, leading to the formation of a cationic complex with the weakly coordinating tetrafluoroborate anion. wikipedia.org For example, palladium(II) bis(diphenylcyclohexylphosphine) (η5-cyclopentadienyl) tetrafluoroborate was synthesized from a palladium(II) acetylacetonate (B107027) complex in the presence of boron trifluoride etherate. bohrium.com Similarly, iron(II) complexes of functionalized 1,5-diaza-3,7-diphosphacyclooctanes have been prepared using iron(II) tetrafluoroborate hexahydrate or cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate. mdpi.com

Organic Tetrafluoroborate Salts: Aryl diazonium tetrafluoroborate salts are important synthons in organic chemistry. arkat-usa.org A common synthesis involves the diazotization of an aryl amine with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with sodium tetrafluoroborate or fluoroboric acid. arkat-usa.org A flow synthesis approach has been developed for a rapid and high-yielding preparation of these salts. arkat-usa.org Trialkyloxonium tetrafluoroborates, such as trimethyloxonium (B1219515) tetrafluoroborate, are powerful alkylating agents and are prepared from boron trifluoride etherate, dimethyl ether, and epichlorohydrin. orgsyn.org Diaryliodonium tetrafluoroborates can be synthesized in a one-pot reaction from arylboronic acids and aryl iodides using m-CPBA as an oxidant and BF₃·OEt₂ as both a Lewis acid and fluoride source. organic-chemistry.org

| Compound Type | Precursors | Key Reagents | Reference |

| Aryldiazonium Tetrafluoroborates | Aryl Amine | Sodium Nitrite, Hydrochloric Acid, Sodium Tetrafluoroborate | arkat-usa.org |

| Trimethyloxonium Tetrafluoroborate | Dimethyl Ether, Epichlorohydrin | Boron Trifluoride Diethyl Etherate | orgsyn.org |

| Diaryliodonium Tetrafluoroborates | Arylboronic Acid, Aryl Iodide | m-CPBA, Boron Trifluoride Diethyl Etherate | organic-chemistry.org |

| 1,3-Diarylimidazolium Tetrafluoroborates | Diimines | This compound | researchgate.net |

The synthesis of highly strained or reactive molecules often necessitates their isolation as stable salts, with tetrafluoroborate being a common choice of counterion. A notable example is the synthesis of 2-quinuclidone, a highly twisted and unstable amide.

The first successful synthesis, isolation, and characterization of 2-quinuclidone was achieved as its this compound (HBF₄) salt. nih.govresearchgate.net The synthesis involved an intramolecular Schmidt–Aubé reaction of a ketoazide precursor. researchgate.netnih.gov The use of HBF₄ in diethyl ether was found to be the optimal condition for the transformation, which yielded a mixture of isomeric bicyclic lactams. caltech.edu The desired 2-quinuclidonium tetrafluoroborate (311·HBF₄) was isolated as the major product. caltech.edu The protonation of the highly basic nitrogen of the twisted amide by HBF₄ was critical to stabilize the molecule and prevent its decomposition through polymerization. nih.govcaltech.edu This fortuitous protonation allowed for the isolation and characterization of this quintessential twisted amide. caltech.edu

Mechanistic Investigations of Tetrafluoroboric Acid in Chemical Transformations

Acidic Dissociation and Proton Transfer Dynamics

Tetrafluoroboric acid is not a single, isolable compound but rather a term for a range of compounds, including hydronium tetrafluoroborate (B81430) ([H₃O]⁺[BF₄]⁻) and its solvates. wikipedia.org The acidic character of HBF₄ is central to its role in many chemical reactions, with its dissociation and subsequent proton transfer being key initial steps.

Role of Hydronium Ions as Proton Donors

In aqueous solutions, this compound exists as solvated protons, primarily the hydronium ion (H₃O⁺), and the tetrafluoroborate anion. wikipedia.org These hydronium ions are the primary proton donors in reactions catalyzed by aqueous HBF₄. The strength of this acid is significant, with an aqueous pKa of approximately -0.44. wikipedia.org The proton transfer process involves the movement of a proton (H⁺) from the hydronium ion to a substrate molecule. masterorganicchemistry.com This can be depicted as a two-step process involving a "proton shuttle," where a solvent molecule like water facilitates the transfer. masterorganicchemistry.com The initial step is often the formation of a hydrogen bond between the hydronium ion and the substrate. youtube.com

The acidity of this compound solutions can be exceptionally high. Studies using Hammett acidity functions have shown that concentrated aqueous solutions of HBF₄ are more acidic than comparable solutions of sulfuric acid or trifluoromethanesulfonic acid. rsc.org This high acidity is attributed to the nature of the hydronium ion clusters and their interaction with the tetrafluoroborate anion. rsc.org

Influence of Tetrafluoroborate Anion Stability

A crucial factor contributing to the strong acidity and reactivity of this compound is the remarkable stability of the tetrafluoroborate anion (BF₄⁻). chemeurope.com This stability arises from two main factors: its symmetrical tetrahedral geometry, which distributes the negative charge over four fluorine atoms, and the high electronegativity of the fluorine atoms, which diminishes the basicity of the anion. chemeurope.comwikipedia.org

The BF₄⁻ anion is considered a weakly coordinating or "innocent" anion, meaning it has a low tendency to form covalent bonds with cations or to act as a nucleophile. chemeurope.comwikipedia.org This inertness is advantageous in many reactions because it allows the cationic species generated by protonation to be the primary reactive agent without interference from the counterion. chemeurope.com For example, in the isolation of highly reactive cations like diazonium salts, the tetrafluoroborate anion serves as a stable counterion. wikipedia.org

However, the inertness of the BF₄⁻ anion is not absolute. In the presence of extremely reactive cations, such as those derived from titanium, zirconium, or silicon, the tetrafluoroborate anion can act as a fluoride (B91410) donor. wikipedia.org Furthermore, in some instances, a fluorine atom from the BF₄⁻ anion can act as a bridging ligand between boron and a cationic center. wikipedia.org

Electrophilic Activation Mechanisms

This compound plays a significant role in activating various substrates for electrophilic attack. This activation can occur through several distinct mechanistic pathways.

Activation of Electrophilic Fluorinating Reagents

This compound can be used to activate electrophilic fluorinating reagents, such as those with N-F bonds (e.g., Selectfluor). chinesechemsoc.orgchinesechemsoc.org While these reagents are relatively stable, their electrophilicity can be insufficient for certain applications. chinesechemsoc.orgworktribe.com The addition of an acid like HBF₄ can enhance their reactivity. Mechanistic studies suggest that in the presence of a Lewis base-like solvent such as nitromethane (B149229), an activated species is formed that facilitates the fluorination of unsaturated compounds. chinesechemsoc.org The proposed mechanism involves an electrophilic addition process to generate a stabilized cationic intermediate, which is then attacked by a nucleophile. chinesechemsoc.org

Carbocation Generation and Transfer

A primary function of this compound in organic synthesis is the generation of carbocations. wikipedia.org This is achieved by the protonation of unsaturated systems like alkenes and alkynes, or by promoting the departure of a leaving group. youtube.com For example, the reaction of an alkyne with HBF₄ can lead to the formation of a vinyl cation intermediate. nih.gov These carbocations are highly electrophilic and can undergo various subsequent reactions, including nucleophilic attack or rearrangement to a more stable carbocation. youtube.com

The stability of the generated carbocation is a key factor in these reactions. youtube.com The weakly coordinating nature of the tetrafluoroborate anion allows for the existence of these highly reactive intermediates. chemeurope.com this compound has been instrumental in the preparation and isolation of a variety of stable carbocation salts, such as tropylium (B1234903) tetrafluoroborate and triphenylcarbenium tetrafluoroborate. wikipedia.org

Hydride and Halide Abstraction Processes

This compound and its derivatives, such as silver tetrafluoroborate (AgBF₄), can facilitate reactions through hydride and halide abstraction. arabjchem.orgresearchgate.net Hydride abstraction involves the removal of a hydride ion (H⁻) from a substrate, leading to the formation of a carbocation. This process is a key step in certain oxidative coupling reactions. arabjchem.orgresearchgate.net

Halide abstraction, particularly with the use of silver tetrafluoroborate, is a common strategy in organic synthesis. arabjchem.orgresearchgate.net The driving force for this reaction is the precipitation of the corresponding silver halide. This process generates a cationic species that can then react further. For instance, AgBF₄ is used to abstract a halide from organometallic complexes to create open coordination sites for catalysis. researchgate.netthieme-connect.de Theoretical studies have also explored the competition between protonation and halide abstraction mechanisms in certain systems. nih.gov

Reaction Mechanism Elucidation in Catalytic Processes

The catalytic activity of this compound is multifaceted, with its mechanistic pathway being highly dependent on the specific reaction conditions and substrates involved. It can initiate reactions through proton donation (Brønsted acid catalysis), electron pair acceptance (Lewis acid catalysis), or by influencing the reactivity and selectivity through its counterion. wikipedia.orgmdpi.comacs.org

In polymerization reactions, particularly of cyclic ethers and esters, this compound has been shown to operate via an activated monomer (AM) mechanism. researchgate.netkpi.uaresearchgate.net This pathway offers an alternative to the conventional active chain end (ACE) mechanism and is crucial for synthesizing polymers with controlled structures and low polydispersity. kpi.uaresearchgate.net

The key feature of the AM mechanism is the protonation or activation of the monomer by the acid catalyst. researchgate.netresearchgate.net For instance, in the polymerization of epoxides like diglycidyl ether of bisphenol A (DGEBA) with boron trifluoride-amine complexes, it has been demonstrated that these complexes break down at elevated temperatures (100 °C and above) to form this compound. researchgate.net This in-situ generated HBF₄ then forms a complex with the epoxy groups, creating an activated monomer. This activated species subsequently reacts with another epoxy monomer in an etherification reaction, propagating the polymer chain. researchgate.net Dynamic Differential Scanning Calorimetry (DSC) thermograms have shown a small exotherm peak corresponding to this complex formation before the main exotherm of the etherification reaction, supporting the proposed mechanism. researchgate.net

Similarly, the AM mechanism has been successfully applied to the polymerization of oxetane (B1205548) (trimethylene oxide) using a this compound and 1,4-butanediol (B3395766) catalyst system. kpi.ua This approach yields polyoxetane with low dispersity and hydroxy functional end groups, minimizing the formation of cyclic oligomers that can occur with other cationic polymerization methods. The slow addition of the monomer is critical to favor the AM pathway over the competing ACE mechanism. kpi.ua The general steps for the AM mechanism in oxetane polymerization are outlined below:

Scheme 1: Activated Monomer Polymerization of Oxetane

This mechanism allows for the synthesis of polymers like polyglycerol by heating glycerol (B35011) in the presence of a catalytic amount of this compound. google.com

This compound and its derivatives can also function as Lewis acids, accepting an electron pair to activate substrates. chemkraft.irwikipedia.org In this role, the boron center of the BF₄⁻ anion or related boron species can interact with Lewis basic sites in a substrate, such as oxygen or nitrogen atoms. wikipedia.org This interaction withdraws electron density, making the substrate more susceptible to nucleophilic attack or rearrangement. wikipedia.org

For example, HBF₄ is employed as a Lewis acid catalyst in alkylation and acylation reactions. wikipedia.orgwikipedia.org In carbohydrate chemistry, ethereal fluoroboric acid is an effective catalyst for transacetalation and isopropylidenation reactions. wikipedia.org The mechanism involves the coordination of the Lewis acidic boron species to an oxygen atom of the substrate, facilitating bond cleavage and the formation of a carbocationic intermediate, which then reacts with the incoming nucleophile.

The tetrafluoroborate anion itself, typically considered non-coordinating, can participate in Lewis acid catalysis. In certain metal-catalyzed reactions, the BF₄⁻ counterion can dissociate to release fluoride ions. This fluoride can then react with other components in the mixture, such as pinacol (B44631) borane (B79455), indirectly activating the precatalyst. acs.org This strategy has been demonstrated in the iron and cobalt-catalyzed hydroboration of alkenes, where commercially available metal tetrafluoroborate salts serve as the catalyst precursors. acs.orgthieme-connect.de

This compound is a strong Brønsted acid (pKa ~1.8 in MeCN) and is frequently used to catalyze reactions through proton donation. wikipedia.org This is one of its most common modes of action, initiating reactions by protonating a substrate to generate a more reactive intermediate, such as an oxocarbenium or iminium ion. mdpi.comresearchgate.net

A significant area of research involves the HBF₄-catalyzed reactions of organotrifluoroborate salts. mdpi.comresearchgate.net These transformations are advantageous as they are metal-free. In the presence of HBF₄, substrates like 2-ethoxytetrahydrofuran (B85397) or benzhydryl alcohols react with potassium organotrifluoroborates. mdpi.comresearchgate.net The proposed mechanism involves the initial protonation of the ether or alcohol by HBF₄ to generate an oxocarbenium ion in situ. This electrophilic intermediate then readily reacts with the nucleophilic organotrifluoroborate salt to form a new carbon-carbon bond. mdpi.comresearchgate.netresearchgate.net This methodology has been used to synthesize a variety of functionalized furans, alkynes, and alkenes with good to excellent yields and high functional group tolerance. mdpi.comresearchgate.net

HBF₄ also catalyzes tandem reactions. For instance, it promotes a tandem elimination-cycloaddition reaction of N-Boc imines to produce oxazinanones in a single step, avoiding the expected nitro-Mannich reaction product when nitromethane is present. researchgate.net Furthermore, it has been utilized in three-component aza-Diels-Alder reactions, where it catalyzes the in situ formation of an aldimine from an aldehyde and an amine, which then reacts with a diene. researchgate.net Computational studies on other Brønsted acid-catalyzed reactions, such as tetrazine synthesis, have highlighted the multiple roles of the acid catalyst as a proton shuttle and a hydrogen bond donor/acceptor, which are likely applicable to HBF₄-catalyzed systems as well. nih.gov

The tetrafluoroborate anion (BF₄⁻) is often considered a weakly coordinating or non-coordinating counterion. This property is crucial for its role in catalysis, as it allows for the generation of highly reactive, "naked" cationic metal centers or organic intermediates. wikipedia.orgcore.ac.uk However, the interaction between the catalyst's active site and the counterion can significantly influence the reaction's outcome. acs.orgnih.gov

In gold(I) catalysis, the nature of the counterion is critical. Studies using diffusion nuclear magnetic resonance (NMR) under catalytic conditions for the alkoxylation of alkynes have shown that the degree of ion-pairing between the cationic gold complex and the counterion depends on the anion's identity. nih.gov For catalysts with BF₄⁻ as the counterion, a higher proportion of free ions was observed in chloroform (B151607) compared to those with triflate (OTf⁻) or tosylate (OTs⁻) anions. nih.gov This suggests that while a less coordinating anion like BF₄⁻ can generate a more active cationic species, a certain degree of ion-pairing can be beneficial, potentially through a templating effect during the nucleophilic attack. nih.gov

In other cases, the counterion can have a more direct role. An "endogenous activation" strategy has been developed for earth-abundant metal catalysis where the dissociation of the tetrafluoroborate counterion is key. acs.orgthieme-connect.de In iron- and cobalt-catalyzed hydroborations, the BF₄⁻ anion releases fluoride, which activates the pinacol borane co-reactant, thereby indirectly activating the metal precatalyst. acs.org The interplay between the coordination strength and basicity of the counterion influences interactions with both the metal center and the substrates, affecting catalytic activity and selectivity. core.ac.ukacs.org

Role in Stereoselective and Regioselective Reactions

This compound and its complexes are effective catalysts for controlling the stereochemistry and regiochemistry of chemical reactions. Its ability to generate specific intermediates under mild conditions allows for high levels of selectivity.

In a notable example, the Brønsted acid-catalyzed allylation of exo-glycals with allyltrimethylsilane (B147118) using a this compound diethyl ether complex proceeds in a highly diastereoselective manner to afford the α-allyl substituted pyranose. scholaris.ca This method provides a solution to the poor regio- and stereoselectivity often encountered in the synthesis of C,C-glycosides from other sugar starting materials. scholaris.ca The stereospecificity of such addition reactions is determined by the syn-addition of the nucleophile and the hydrogen across the double bond. youtube.com

HBF₄ has also been used in stereoselective cyclopropanation reactions. In a reaction involving vinyl sulfoxonium ylides, aryl aldehydes, and indane-1,3-diones, HBF₄·OEt₂ was an effective catalyst, yielding 1,2,3-trisubstituted cyclopropanes with excellent diastereoselectivity (dr > 20:1) and in high yield (85%). mdpi.com

Regioselectivity is also a key feature of HBF₄-catalyzed reactions. The copper(II)-promoted iodofunctionalization of alkenes, using a reagent prepared from copper(II) oxide and this compound, demonstrates this control. unirioja.es The low nucleophilicity of the BF₄⁻ counteranion allows a wide range of other nucleophiles to add to the alkene, leading to 1,2-iodo-functionalized products with predictable regiochemistry. unirioja.es Similarly, gold(I)-catalyzed hydrofluorination of alkynes can be directed by carbonyl groups within the substrate to achieve regio- and stereoselective formation of Z-vinyl fluorides. acs.org The reaction between benzene (B151609) derivatives with electron-donating substituents and benzenediazonium (B1195382) tetrafluoroborates also yields azo-coupling products with high regioselectivity under mild conditions. rsc.org

Complex Formation and Intermediates

The mechanistic pathways of reactions involving this compound are intrinsically linked to the formation of various transient complexes and intermediates. The term "fluoroboric acid" itself often refers to solvated species, such as hydronium tetrafluoroborate ([H₃O]⁺[BF₄]⁻) or its diethyl ether complex, where the proton is associated with the solvent. wikipedia.org

In catalytic cycles, HBF₄ often forms initial complexes with the substrate. As seen in the polymerization of epoxides, HBF₄ complexes with the epoxy group to form an activated monomer. researchgate.net In Brønsted acid catalysis, protonation of an alcohol or ether leads to an oxocarbenium tetrafluoroborate intermediate. mdpi.comresearchgate.net The reaction between 1,3-dipyrrolidinyl benzene and this compound has been monitored by NMR, allowing for the characterization of the resulting complex. rsc.org

The tetrafluoroborate anion can also participate directly in complex formation. While generally considered non-coordinating, BF₄⁻ can act as a ligand, especially when no other suitable ligand is available. An IPrCl-gold(I) tetrafluoroborate complex has been synthesized and characterized, showing inner-sphere coordination of the BF₄⁻ anion in the solid state. core.ac.uk In solution, an equilibrium exists between this inner-sphere complex and an outer-sphere ion pair. core.ac.uk The lability of this inner-sphere coordination is crucial for its catalytic reactivity. core.ac.uk Similarly, molybdenum complexes featuring a coordinated tetrafluoroborate ligand, Mo₂Cp₂(κ²-F₂BF₂)(μ-PPh₂)₂(CO), have been synthesized and shown to react with other ligands, which displace the BF₄⁻ ligand. researchgate.net

The formation of silver(I) complexes with the BF₄⁻ counterion is a common strategy to promote reactions by abstracting halides from substrates, thereby generating cationic intermediates that can undergo cyclization or coupling reactions. arabjchem.org The stability and reactivity of these various complexes and intermediates are central to understanding and optimizing reactions catalyzed by this compound.

Epoxy Group Complexation

This compound is a highly effective catalyst for the ring-opening reactions of epoxides. nih.govresearchgate.net Its mechanism of action involves the initial formation of a complex with the epoxy group, leading to an activated monomer that is susceptible to nucleophilic attack. researchgate.net This activation is a key step in processes such as polymerization and the synthesis of β-substituted alcohols. nih.govresearchgate.net

The process begins with the coordination of the Lewis acidic proton of this compound to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and thus more prone to attack by a nucleophile. canterbury.ac.nz In the case of polymerization of epoxides like diglycidyl ether of bisphenol A (DGEBA), this compound, often generated in situ from the breakdown of BF₃-amine complexes at elevated temperatures, forms these activated complexes. researchgate.net The activated monomer then reacts with another epoxy group in an etherification reaction, propagating the polymerization chain. researchgate.net

Studies utilizing techniques such as Fourier-transform infrared spectroscopy (FT-IR) and dynamic scanning calorimetry (DSC) have provided evidence for this complex formation. researchgate.net For instance, DSC thermograms have shown a small exothermic peak attributed to the complex formation preceding the larger exotherm of the main polymerization reaction. researchgate.net

The ring-opening of epoxides catalyzed by this compound or its salts, such as copper(II) tetrafluoroborate, can be accomplished with various nucleophiles, including alcohols. nih.gov The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the carbon atoms of the activated epoxide complex, leading to inversion of configuration at that center. canterbury.ac.nz The choice of solvent can influence the reaction rate; nonpolar solvents can stabilize the transition state, which has a more distributed charge compared to the reactants. nih.gov

The efficiency of this compound as a catalyst in these reactions is notable. For instance, in the synthesis of bio-polyols from epoxidized cooking oils, an aqueous solution of this compound allowed for shorter reaction times and lower temperatures compared to catalysis with sulfuric acid. researchgate.net Salts of this compound are also employed as catalysts for the ring-opening of epoxidized fatty acid esters with alcohols to produce polyols. google.com

Metal-Ligand Coordination in Catalysis

The tetrafluoroborate anion (BF₄⁻) is widely utilized in coordination chemistry and metal-catalyzed reactions, primarily due to its character as a weakly coordinating anion. wikipedia.org This property allows for the generation of highly reactive, coordinatively unsaturated cationic metal complexes that can serve as potent catalysts. wikipedia.org this compound is often the reagent of choice for protonating metal complexes or for removing anionic ligands to create a vacant coordination site.

In many applications, the BF₄⁻ anion is considered an "innocent" or non-interfering counterion, where the reactivity is dictated by the cationic metal center. chemeurope.com However, its role can be more complex. In certain instances, the fluoride atom of the tetrafluoroborate anion can act as a bridging ligand between the boron center and the cationic metal center. An example is the gold complex [μ-(DTBM-SEGPHOS)(Au–BF₄)₂], which was found to contain two Au–F–B bridges. wikipedia.org Furthermore, highly reactive cations, such as those of titanium, zirconium, hafnium, and silicon, can abstract a fluoride ion from BF₄⁻, indicating that it is not always an inert spectator. chemeurope.com

This compound and its salts are instrumental in the synthesis of various catalysts and ligands. For example, it is used to remove borane protecting groups from phosphine (B1218219) ligands, a crucial step in the synthesis of pincer-metal complexes used in asymmetric catalysis. rsc.orgwgtn.ac.nz The resulting ligands can then be coordinated to metals like nickel or palladium. rsc.org Similarly, the activation of ferrocene-based alcohol precursors with this compound generates a carbocation intermediate that can be quenched by various nucleophiles to create new ferrocene (B1249389) derivatives for grafting onto supports. univ.kiev.ua

In the realm of cross-coupling reactions, while not always directly part of the catalytic cycle, tetrafluoroborate salts are used to prepare the active catalysts. For instance, silver tetrafluoroborate is a common reagent used to abstract halide ligands from a metal pre-catalyst, generating a more active cationic species. uwindsor.ca The non-coordinating nature of the BF₄⁻ anion helps to stabilize these highly electrophilic metal centers, which are key to many catalytic transformations, including those used in the synthesis of biaryl compounds and other complex organic molecules. acs.org

Hydrolytic Stability of Tetrafluoroborate Anion

The tetrafluoroborate anion (BF₄⁻), while often considered relatively stable, is susceptible to hydrolysis, particularly under specific conditions. chemeurope.com This hydrolysis leads to the decomposition of the anion into boric acid and fluoride ions, a process that can impact its applications and environmental fate. researchgate.net The stability of BF₄⁻ in aqueous solutions is significantly influenced by factors such as temperature and pH. acs.orgnih.gov

Research indicates that the hydrolysis of the tetrafluoroborate anion is markedly dependent on temperature. acs.orgnih.gov Studies on imidazolium-based ionic liquids with a tetrafluoroborate counter-anion revealed that hydrolysis occurs under all tested conditions, even at room temperature, and the extent of this hydrolysis increases significantly with rising temperature. acs.orgnih.gov In contrast, the hexafluorophosphate (B91526) (PF₆⁻) anion shows greater stability, with decomposition only becoming significant at higher temperatures (e.g., 343 K and 373 K) or under acidic conditions. acs.org

The pH of the aqueous solution also plays a crucial role. Acidic conditions tend to promote the hydrolysis of both tetrafluoroborate and hexafluorophosphate anions. acs.orgnih.gov Thermodynamic calculations have shown that the formation of BF₄⁻ from boric acid and fluoride is favored at low pH. Conversely, at a pH greater than 7, the formation of BF₄⁻ is minimal. researchgate.net The decomposition of BF₄⁻ can be accelerated in the presence of certain metal ions. For example, dissolved Al(III) from an aluminum electrode can efficiently decompose BF₄⁻ by forming fluoroaluminate complexes. researchgate.net

The mechanism of hydrolysis is a slow process that can be a drawback in certain applications where water is present. chemeurope.com However, in other contexts, this reactivity is exploited. For instance, the solvolysis of the tetrafluoroborate anion in methanol (B129727) can generate HF, which can then participate in further reactions. researchgate.net

Below is a data table summarizing the factors affecting the hydrolytic stability of the tetrafluoroborate anion based on findings from studies on ionic liquids.

Table 1: Factors Influencing the Hydrolytic Stability of the Tetrafluoroborate Anion

| Factor | Observation | Reference |

|---|---|---|

| Temperature | Hydrolysis of [BF₄]⁻ occurs even at room temperature and its extent is markedly dependent on temperature. | acs.orgnih.gov |

| pH | Acidic conditions (e.g., pH 3) promote the hydrolysis of the anion. | acs.org |

| Comparison with [PF₆]⁻ | [BF₄]⁻ is less stable towards hydrolysis than [PF₆]⁻, which is stable at moderate temperatures. | chemeurope.comacs.org |

| Cation Structure | In ionic liquids, a longer alkyl chain on the cation leads to a greater extent of anion hydrolysis. | acs.org |

| Aqueous Stability | Tetrafluoroborate-based ionic liquids are generally not considered water-stable compounds due to hydrolysis. | acs.orgnih.gov |

Another study investigated the removal of the tetrafluoroborate ion from aqueous solution using magnesium-aluminum oxide. The findings indicated that the decrease in BF₄⁻ concentration was due to uptake by the oxide material rather than hydrolysis, suggesting that under those specific conditions, direct hydrolysis was not the primary pathway for its removal. nih.govelsevierpure.com

Catalytic Applications in Advanced Chemical Synthesis

Organic Transformations

Tetrafluoroboric acid's role as a powerful catalyst enables a multitude of organic reactions that would otherwise be sluggish or unfeasible. chemkraft.ir Its applications span several key areas of organic synthesis, facilitating the construction of complex molecular frameworks.

This compound and its salts have demonstrated significant utility in catalyzing alkylation and arylation reactions, which are fundamental processes for forming carbon-carbon bonds. These reactions are crucial in the synthesis of a wide array of organic molecules.

In the realm of hydroarylation, HBF₄ has been explored as a catalyst for the ortho-alkylation of phenols and diarylamines with styrenes. nih.gov This method provides an efficient route to introduce alkyl substituents at a specific position on the aromatic ring. Research has shown that in some cases, HBF₄ can catalyze these reactions even in the absence of a transition metal co-catalyst, particularly for electron-rich anilines. nih.gov Mechanistic studies suggest that the reaction can proceed through Brønsted acid catalysis, where the proton from HBF₄ activates the styrene (B11656) for nucleophilic attack by the amine or phenol. nih.gov The proximal XH functional group (where X is nitrogen or oxygen) is crucial for both the reactivity and the ortho-regioselectivity of the reaction, participating in a concerted protonation/C-C bond formation pathway. nih.gov

Silver tetrafluoroborate (B81430) (AgBF₄), a salt of this compound, has also been employed as a catalyst for similar ortho-alkylation reactions. nih.gov In these systems, AgBF₄ can act as a Lewis acid or participate in an electron-hole-catalyzed pathway. nih.gov The choice between HBF₄ and AgBF₄ can influence the reaction mechanism and efficiency depending on the specific substrates involved. nih.gov

The following table summarizes representative examples of HBF₄-catalyzed ortho-alkylation reactions:

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| HBF₄ | Phenothiazine | Styrene | ortho-Alkylated Phenothiazine | 66 | nih.gov |

| AgBF₄ | Diphenylamine | Styrene | ortho-Alkylated Diphenylamine | 65 | nih.gov |

Note: Yields are isolated yields as reported in the cited literature.

Arylboronic acids, while not direct applications of this compound, are conceptually related through boron chemistry and are also used in C-alkylation reactions. nih.gov These catalysts can activate alcohols towards C-C bond formation through ionization of the C-OH bond, facilitating reactions like dehydrative Friedel-Crafts alkylations. nih.gov

This compound and its derivatives are effective catalysts in acylation and esterification reactions, which are vital for synthesizing esters and amides. chemkraft.ir These reactions typically involve the activation of a carboxylic acid or its derivative to facilitate nucleophilic attack by an alcohol, amine, or thiol.

While direct catalysis by HBF₄ is plausible due to its strong acidic nature, which can protonate the carbonyl oxygen of the acylating agent and enhance its electrophilicity, specific examples in the provided literature primarily highlight the use of metal tetrafluoroborates. For instance, copper(II) tetrafluoroborate [Cu(BF₄)₂·xH₂O] is a highly efficient catalyst for the acetylation of a wide range of substrates, including phenols, alcohols, thiols, and amines. organic-chemistry.org This catalytic system operates under solvent-free conditions at room temperature and requires only stoichiometric amounts of acetic anhydride (B1165640). organic-chemistry.org A key advantage of this catalyst is its ability to smoothly acetylate acid-sensitive alcohols without promoting competitive side reactions. organic-chemistry.org

The general mechanism for such metal-catalyzed acylations involves the coordination of the Lewis acidic metal center to the acylating agent, thereby activating it for nucleophilic attack. The tetrafluoroborate anion is weakly coordinating, which helps in maintaining the high catalytic activity of the metal center.

The following table provides examples of copper(II) tetrafluoroborate-catalyzed acetylation reactions:

| Substrate | Acylating Agent | Product | Yield (%) |

| Phenol | Acetic Anhydride | Phenyl acetate (B1210297) | 98 |

| Benzyl alcohol | Acetic Anhydride | Benzyl acetate | 95 |

| Aniline | Acetic Anhydride | Acetanilide | 96 |

| Thiophenol | Acetic Anhydride | S-Phenyl thioacetate | 94 |

Note: Yields are representative and based on the high efficiency reported for this catalytic system. organic-chemistry.org

Furthermore, this compound diethyl etherate has been used in the context of reactions involving acyltrifluoroborates, which can subsequently react with azides to form amides. nih.gov This underscores the broader utility of tetrafluoroborate species in the synthesis of acylated compounds.

This compound is a significant catalyst in the field of polymer chemistry, particularly in processes that proceed via cationic intermediates. chemkraft.ir Its strong acidity allows it to initiate and propagate the polymerization of various monomers.

Cationic polymerization is a type of chain-growth polymerization initiated by an electrophile, leading to a cationic propagating species. wikipedia.org Monomers suitable for this type of polymerization are typically alkenes with electron-donating substituents that can stabilize the resulting carbocation. wikipedia.orglibretexts.org

Strong protic acids like this compound can act as initiators by protonating the monomer to form a carbocation. wikipedia.org The counter-ion generated, in this case, tetrafluoroborate (BF₄⁻), must be weakly nucleophilic to prevent premature termination of the growing polymer chain. wikipedia.org The initiation and propagation steps can be represented as follows:

Initiation: HBF₄ + CH₂=CHR → CH₃-C⁺HR + BF₄⁻

Propagation: CH₃-C⁺HR + n(CH₂=CHR) → CH₃-[CH₂-CHR]n-C⁺HR

This compound can also be used in conjunction with Lewis acids in some cationic polymerization systems. wikipedia.org The efficiency and control over the polymerization process are highly dependent on factors such as the monomer structure, solvent polarity, and reaction temperature. wikipedia.org

The activated monomer mechanism (AMM) is a specific type of cationic ring-opening polymerization (CROP) where the monomer is activated by a proton or other electrophile, and the growing polymer chain end remains neutral, typically with a hydroxyl group. nih.govresearchgate.net This is in contrast to the active chain end (ACE) mechanism, where the growing chain end is ionic.

This compound has been successfully employed as a catalyst in polymerization reactions that proceed via the AMM. For example, the synthesis of polyoxetane with a narrow molecular weight distribution and hydroxyl end-groups has been achieved using a catalyst system of this compound and 1,4-butanediol (B3395766). kpi.ua In this system, the oxetane (B1205548) monomer is protonated by HBF₄, making it susceptible to nucleophilic attack by the hydroxyl group of the initiator (1,4-butanediol) or the growing polymer chain. nih.govkpi.ua

The key steps in the AMM for the polymerization of a cyclic ether like oxetane are:

Monomer Activation: The monomer is protonated by the acid catalyst (HBF₄).

Initiation/Propagation: The hydroxyl group of the initiator or the growing polymer chain attacks the activated monomer, leading to ring-opening and chain extension.

This mechanism is particularly advantageous for controlling the polymer structure and minimizing side reactions, leading to polymers with low dispersity. kpi.ua The choice of catalyst and reaction conditions is crucial for favoring the AMM over the competing ACE mechanism. nih.govresearchgate.net

Lewis pair polymerization (LPP) is a polymerization technique that utilizes a combination of a Lewis acid and a Lewis base, which can be either a classical Lewis adduct or a frustrated Lewis pair (FLP). nih.gov This approach has been applied to the polymerization of a variety of monomers, including polar and non-polar vinyl monomers and heterocyclic monomers. nih.gov

While the direct use of this compound as the Lewis acid component in a Lewis pair polymerization system is not explicitly detailed in the provided search results, the underlying principles of Lewis acidity are central to its catalytic activity. In many catalytic systems, HBF₄ can be considered a precursor to a Lewis acidic species or can act in concert with other Lewis acids. For instance, the combination of a strong Lewis acid with a Lewis base is the cornerstone of LPP. researchgate.net

Polymeric Lewis acids, often featuring boron centers, have been synthesized and their interactions with Lewis bases studied to form polymeric Lewis acid-Lewis base complexes. researchwithrutgers.com These systems can exhibit properties relevant to self-healing materials and catalysis. rutgers.edunih.gov The fundamental concept involves the interaction between an electron-deficient Lewis acid and an electron-rich Lewis base to activate monomers or initiate polymerization. Although specific examples directly employing HBF₄ in LPP are not prominent, its role in generating cationic species, which are essentially Lewis acids, is a related concept.

Cyclization and Cycloaddition Reactions (e.g., Fluorinative Carbocyclization)

This compound is an effective catalyst for various cyclization and cycloaddition reactions, providing a straightforward route to cyclic compounds. A notable application is in fluorinative carbocyclization, where it serves as both a proton and a fluoride (B91410) source. For instance, the treatment of alkynol or enyne derivatives with this compound can yield cyclic alkenyl fluorides. This process is believed to proceed through a biomimetic cationic cyclization followed by nucleophilic fluorination. slideshare.net

In a specific example, hexynol (B8569683) derivatives react with one equivalent of this compound diethyl ether complex in hexane (B92381) at room temperature to produce the corresponding cyclohexenyl fluorides in high yields. wikipedia.org This reaction is significant as it represents a rare instance of fluorinative cyclization where the fluorine atom is incorporated via nucleophilic addition of the fluoride anion. wikipedia.org

The table below summarizes the fluorinative carbocyclization of various alkynols catalyzed by this compound.

| Substrate (Alkynol) | Product (Cyclohexenyl Fluoride) | Yield (%) | Reference |

| Hex-5-yn-1-ol | 1-Fluorocyclohexene | High | wikipedia.org |

| Hept-6-yn-1-ol | 1-Fluoro-2-methylcyclohexene | High | wikipedia.org |

| Phenyl(pent-4-yn-1-yl)methanol | 1-Fluoro-3-phenylcyclohexene | High | wikipedia.org |

This table is illustrative and based on the general findings of the cited research.

Rearrangement Reactions (e.g., Aniontropic Rearrangement)

This compound's strong acidity makes it a suitable catalyst for various rearrangement reactions that proceed through carbocationic intermediates. While specific examples of this compound-catalyzed "aniontropic rearrangements" are not extensively documented in the surveyed literature, its utility in promoting other mechanistically related rearrangements, such as the Pinacol (B44631), Wagner-Meerwein, and Meyer-Schuster rearrangements, is well-established in principle for strong acids. These reactions involve the 1,2-migration of an alkyl, aryl, or hydride group to an adjacent electron-deficient center.

For example, the Pinacol rearrangement of 1,2-diols is typically catalyzed by strong acids to generate a carbocation, which then undergoes rearrangement. masterorganicchemistry.comorganic-chemistry.org Similarly, the Wagner-Meerwein rearrangement involves the acid-catalyzed rearrangement of a carbocation to a more stable one via a 1,2-shift. drugfuture.comlibretexts.org The Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds also proceeds under acidic conditions. wikipedia.orgdrugfuture.com Given that this compound is a strong acid capable of generating carbocations, it is a plausible catalyst for these transformations, although specific literature examples explicitly citing HBF₄ for these named rearrangements can be sparse.

Deprotection Strategies

In the multistep synthesis of complex organic molecules, such as peptides and carbohydrates, the use of protecting groups is essential to mask reactive functional groups. libretexts.org this compound has proven to be a valuable reagent in deprotection strategies.

In peptide synthesis, a combination of this compound and trifluoroacetic acid (TFA) in the presence of a scavenger like thioanisole (B89551) can effectively cleave various protecting groups. nrochemistry.comchemkraft.ir This reagent system has been successfully applied in both solution-phase and solid-phase peptide synthesis. nrochemistry.com For instance, it has been used for the final deprotection step in the synthesis of peptides like lamprey gonadotropin-releasing hormone. nrochemistry.com Furthermore, this deprotecting agent has been found to be effective in Fmoc-based solid-phase peptide synthesis, as demonstrated in the synthesis of human glucagon (B607659) and α-MSH. drugfuture.comchemkraft.ir

Ethereal solutions of this compound are also efficient and cost-effective catalysts for the deprotection of protecting groups in carbohydrate chemistry. wikipedia.org

The table below provides examples of protecting groups that can be cleaved using this compound-based reagents.

| Protected Functional Group | Protecting Group | Deprotection Conditions | Application Area | Reference |

| Amine | Boc, Z | HBF₄/TFA, thioanisole | Peptide Synthesis | nrochemistry.com |

| Hydroxyl | Isopropylidene | Ethereal HBF₄ | Carbohydrate Chemistry | wikipedia.org |

| Amide (Side Chain) | Mbh, Tmob | HBF₄/TFA, thioanisole | Peptide Synthesis | organic-chemistry.org |

| Guanidino (Arg) | Pmc, Mtr | HBF₄/TFA, thioanisole | Peptide Synthesis | organic-chemistry.org |

Boc: tert-Butoxycarbonyl, Z: Benzyloxycarbonyl, Mbh: 4,4'-Dimethoxybenzhydryl, Tmob: 2,4,6-Trimethoxybenzyl, Pmc: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl, Mtr: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl.

Hydroxylation Reactions

Based on a thorough review of the available scientific literature, there is limited to no direct evidence of this compound being employed as a catalyst for hydroxylation reactions in advanced chemical synthesis. While it is a versatile acid catalyst for many other transformations, its specific application in the direct introduction of a hydroxyl group onto a substrate appears to be an area that is not well-documented.

Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. masterorganicchemistry.commdpi.com this compound and its salts, such as silver tetrafluoroborate (AgBF₄), play a significant role in promoting these crucial bond-forming reactions. wikipedia.org

As a strong Brønsted acid, this compound can catalyze Friedel-Crafts alkylation and acylation reactions, which are classic methods for C-C bond formation. wikipedia.org It facilitates the generation of carbocationic intermediates from alkyl or acyl halides, which then undergo electrophilic aromatic substitution.

Silver tetrafluoroborate is widely used to promote C-C and C-X bond formation by acting as a Lewis acid and a halide abstractor. wikipedia.org For example, the combination of AgBF₄ and HBF₄ has been used in the hydroamination of unactivated alkynes with anilines to form C-N bonds. wikipedia.org

The table below presents examples of bond formations catalyzed or promoted by this compound or its derivatives.

| Bond Formed | Reaction Type | Catalyst/Promoter | Substrates | Product Type | Reference |

| C-C | Friedel-Crafts Alkylation | HBF₄ | Arene, Alkyl Halide | Alkylated Arene | wikipedia.org |

| C-N | Hydroamination | AgBF₄/HBF₄ | Aniline, Alkyne | Amine | wikipedia.org |

| C-F | Carbofluorination | [Rh(cod)₂]BF₄ | Alkene, Acyl Fluoride | Alkyl Fluoride | slideshare.net |

Halogenation Reactions (e.g., Hydrofluorination, Iodination)

This compound is involved in various halogenation reactions, either as a catalyst or as a reagent source.

Hydrofluorination: In the presence of a cationic rhodium(I) tetrafluoroborate catalyst, the C-F bond of acyl fluorides can be cleaved and added across tethered alkenes. slideshare.net This intramolecular carbofluorination provides a method for synthesizing tertiary alkyl fluorides. slideshare.net

Iodination: this compound is used to promote the iodination of aromatic compounds. For instance, the reaction of mercury(II) oxide with this compound, followed by treatment with iodine, provides a route to aryl iodides from arenes under mild conditions. nih.gov This method is applicable to both activated and deactivated aromatic rings. nih.gov

The table below shows examples of halogenation reactions involving this compound.

| Halogenation Type | Reagent/Catalyst System | Substrate | Product | Reference |

| Carbofluorination | [Rh(cod)₂]BF₄ | Alkene-tethered acyl fluoride | Tertiary alkyl fluoride | slideshare.net |

| Iodination | HgO-HBF₄, I₂ | Arene | Aryl iodide | nih.gov |

Formation of Reactive Cations for Synthetic Utility

A significant application of this compound in organic synthesis is the generation of stable and isolable reactive cations. wikipedia.org Its non-coordinating tetrafluoroborate anion (BF₄⁻) is adept at stabilizing carbocations, which can then be used as powerful reagents.

Notable examples of reactive cations prepared using this compound include:

Tropylium (B1234903) tetrafluoroborate ([C₇H₇]⁺[BF₄]⁻): This aromatic carbocation is readily prepared from cycloheptatriene (B165957) and is a useful reagent in organic synthesis. wikipedia.orgcore.ac.uk

Triphenylcarbenium tetrafluoroborate ([Ph₃C]⁺[BF₄]⁻): Also known as trityl tetrafluoroborate, this stable carbocation is a powerful hydride abstractor and a Lewis acid catalyst. wikipedia.orgdrugfuture.com

Triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻): A strong alkylating agent used to introduce ethyl groups. wikipedia.org

Benzenediazonium (B1195382) tetrafluoroborate ([PhN₂]⁺[BF₄]⁻): An important intermediate in the synthesis of various aromatic compounds. wikipedia.org

The generation of these reactive cations opens up avenues for a variety of synthetic transformations, including hydride abstraction, alkylation, and the introduction of functional groups.

Special Applications in Carbohydrate Chemistry

This compound (HBF₄) serves as a highly efficient and cost-effective catalyst in several key transformations within carbohydrate chemistry, primarily in the protection and deprotection of hydroxyl groups. wikipedia.orgsigmaaldrich.comsigmaaldrich.com Its ethereal solutions are particularly effective for transacetalation and isopropylidenation reactions. wikipedia.orgchemeurope.com These reactions are crucial for selectively blocking certain hydroxyl groups on a sugar molecule, thereby allowing chemical modifications to be carried out at other specific positions. The acid's strong catalytic nature facilitates the formation of acetals and ketals, such as isopropylidene derivatives, which are common protecting groups in oligosaccharide synthesis. chemeurope.com

Beyond protection schemes, derivatives of this compound, notably silver tetrafluoroborate (AgBF₄), are powerful promoters in glycosylation reactions. nih.gov Glycosylation is the process of forming a glycosidic bond, which is fundamental to the synthesis of oligosaccharides and glycoconjugates. Silver tetrafluoroborate has been identified as an excellent promoter for the activation of a wide range of glycosyl donors, including glycosyl halides and thioimidates. nih.gov This allows for the coupling of a sugar unit to a glycosyl acceptor, such as an alcohol. The use of AgBF₄ can offer advantages over other promoters, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), by being easier to handle and not requiring azeotropic dehydration before use. nih.gov Furthermore, the tetrafluoroborate counterion can act as a source of fluoride for the synthesis of glycosyl fluorides, which are themselves valuable glycosyl donors. researchgate.net

The table below summarizes key catalytic applications of this compound and its salts in carbohydrate chemistry.

| Application | Reagent | Substrate Type | Product Type | Key Finding | Reference(s) |

| Protection Reactions | Ethereal this compound | Carbohydrates (e.g., D-ribose) | Acetal/Isopropylidene derivatives | Efficient and cost-effective catalyst for transacetalation and isopropylidenation. | wikipedia.orgchemeurope.com |

| Glycosylation | Silver Tetrafluoroborate (AgBF₄) | Glycosyl donors (halides, thioimidates) | Disaccharides, Oligosaccharides | Potent promoter for activating various glycosyl donors for glycosidic bond formation. | nih.gov |

| Glycosyl Fluoride Synthesis | Silver Tetrafluoroborate (AgBF₄) | Glycosyl chlorides | Glycosyl fluorides | The tetrafluoroborate anion serves as a fluoride source in a mild synthesis method. | researchgate.net |

Inorganic Synthesis

Precursor in Fluoroborate Salt Production

This compound is the principal precursor for the synthesis of a wide variety of both inorganic and organic fluoroborate salts. wikipedia.orgchemeurope.com The general method for preparing these salts involves an acid-base reaction, typically by treating a metal oxide, carbonate, or hydroxide (B78521) with aqueous this compound. wikipedia.orgwikipedia.org The resulting salts are used in diverse applications, including the manufacture of flame-retardant materials, glazing frits, and as electrolytes in electroplating. wikipedia.orgchemeurope.com

Transition and heavy metal fluoroborates are synthesized by adding the respective metal salts to a mixture of boric acid and hydrofluoric acid, the components from which this compound is generated. wikipedia.org Alternatively, salts of metals such as tin, lead, copper, and nickel can be produced via electrolysis of the metal in a solution containing this compound. wikipedia.org The non-coordinating nature of the tetrafluoroborate anion (BF₄⁻) makes these salts particularly useful in organometallic chemistry for stabilizing cationic complexes.

Several common fluoroborate salts and their synthesis routes are detailed in the table below.

| Fluoroborate Salt | Precursors | Synthesis Method | Reference(s) |

| Potassium Tetrafluoroborate (KBF₄) | Potassium carbonate, Boric acid, Hydrofluoric acid | Reaction of precursors in solution. | wikipedia.org |

| Sodium Tetrafluoroborate (NaBF₄) | Boric acid, Sodium fluoride, Hydrochloric acid | Reaction in concentrated HCl with cooling. | thieme-connect.dethieme-connect.de |

| Silver Tetrafluoroborate (AgBF₄) | Silver(I) oxide, Boron trifluoride-diethyl ether complex | Reaction in an anhydrous solvent like nitromethane (B149229). | thieme-connect.de |

| Quaternary Ammonium (B1175870) Fluoroborates | Alkali, Fluoroborate, Alkyl dihalide, Cyclamine | One-pot reaction in a nonaqueous solvent. | google.com |

| Various Metal Fluoroborates (Sn, Pb, Cu, Ni) | Corresponding Metal, this compound | Electrolysis of the metal in an HBF₄ solution. | wikipedia.org |

Catalysis in Decomposition Reactions (e.g., Fluoroboric Acid Decomposition by Metal Organic Frameworks)

Recent research has explored the use of Metal-Organic Frameworks (MOFs) as catalysts for the decomposition of this compound. scholar-press.com MOFs are a class of porous materials constructed from metal ions or clusters linked by organic ligands, forming a periodic network structure. scholar-press.com Their unique structural characteristics make them highly promising for catalytic applications. mdpi.com

The catalytic activity of MOFs in the decomposition of fluoroboric acid stems from their exceptionally high specific surface area (typically 1000–6000 m²/g) and the abundance of chemically active sites. scholar-press.com The large surface area ensures that more active sites, originating from the metal ions and functional groups on the organic linkers, are exposed to the fluoroboric acid molecules. scholar-press.com This interaction effectively lowers the activation energy of the decomposition reaction, allowing it to proceed efficiently under milder conditions. scholar-press.com When heated, this compound typically decomposes into toxic vapors of hydrogen fluoride and boron compounds. nih.govscbt.com

The process begins with the adsorption of fluoroboric acid molecules onto the active sites within the MOF structure. scholar-press.com The controllable and well-defined pore structure of MOFs can also impart selectivity to the decomposition process. Furthermore, the inherent chemical and thermal stability of many MOFs ensures that they maintain their structural integrity and catalytic activity throughout the reaction. scholar-press.com This emerging application highlights the potential of designing specific MOF architectures to control and facilitate the breakdown of strong inorganic acids.

The key attributes of MOFs that facilitate the catalytic decomposition of this compound are outlined below.

| MOF Attribute | Role in Catalysis | Significance | Reference(s) |

| High Specific Surface Area | Maximizes contact between the catalyst and HBF₄ molecules. | Increases the number of exposed active sites, enhancing reaction rates. | scholar-press.com |

| Abundant Active Sites | Metal nodes and organic linkers act as "catalytic engines". | Lowers the activation energy for the decomposition reaction. | scholar-press.com |

| Controllable Pore Structure | Provides selective control over the reaction. | Can influence the decomposition pathway and products. | scholar-press.com |

| High Stability | Maintains structural and catalytic integrity under reaction conditions. | Ensures the reusability and longevity of the catalyst. | scholar-press.com |

Applications in Materials Science and Engineering

Surface Modification and Corrosion Inhibition

Tetrafluoroboric acid is extensively utilized for the surface treatment of metals and alloys to enhance their resistance to corrosion and to prepare them for subsequent processing. When applied to metallic surfaces, it can form a protective layer that improves durability and longevity. ontosight.aichemkraft.ir This is particularly relevant for reactive metals such as aluminum and magnesium alloys.